Dibromofluorescein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

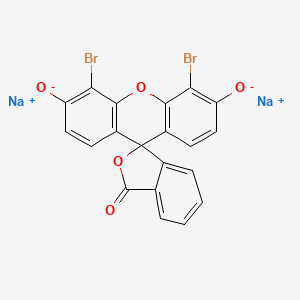

disodium;4',5'-dibromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br2O5.2Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXANTGEEZXBSJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)[O-])Br)OC5=C3C=CC(=C5Br)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br2Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933520 | |

| Record name | Disodium 4',5'-dibromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4372-02-5 | |

| Record name | Solvent Red 72 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4',5'-dibromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibromofluorescein for Researchers and Drug Development Professionals

Introduction: 4',5'-Dibromofluorescein, a derivative of the highly versatile fluorescein molecule, is a valuable tool in a wide array of scientific disciplines, particularly in biomedical research and drug development. This xanthene dye is recognized for its fluorescent properties, which make it an excellent marker for visualizing cellular components and biomolecules. Its utility extends to various applications, including histology, microscopy, and as a ligand in protein studies. This technical guide provides a comprehensive overview of the chemical, physical, and spectral properties of 4',5'-Dibromofluorescein, alongside insights into its practical applications and experimental considerations.

Core Properties of 4',5'-Dibromofluorescein

Dibromofluorescein is an orange to red powder that belongs to the xanthene dye family.[1] Its chemical structure consists of a xanthene core with two bromine atoms substituted at the 4' and 5' positions.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4',5'-Dibromofluorescein is presented in the table below, offering a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₀Br₂O₅ | [2][3][4] |

| Molecular Weight | 490.1 g/mol | [1][2][4] |

| Appearance | Orange or red powder | [1][5] |

| Melting Point | 270-273 °C | [1][2][3] |

| pKa | 8.14 ± 0.20 (Predicted) | [3][5] |

Solubility Profile

The solubility of 4',5'-Dibromofluorescein varies across different solvents, a critical consideration for preparing stock solutions and staining protocols.

| Solvent | Solubility | Observations | Source |

| Water | Slightly soluble (0.3 mg/ml) | Gives an orange solution with faint yellow fluorescence. | [1][2][5] |

| Ethanol | Soluble (30 mg/ml) | Yields an orange solution with greenish-yellow fluorescence. | [1][2][5] |

| Acetone | Soluble | Produces a pink solution with yellow fluorescence. | [1][5] |

| 0.5N NH₄OH (with heat) | 10 mg/ml | Forms a clear to slightly dark orange solution. | [2] |

| Ethylene glycol methyl ester | 80 mg/ml | [2] | |

| Concentrated H₂SO₄ | Soluble | Results in a red-yellow solution, which turns yellow-brown with orange precipitation upon dilution. | [1][5] |

Spectral Characteristics

The fluorescent nature of this compound is central to its applications. Its absorption and emission maxima can be influenced by the solvent and pH.

| Spectral Property | Wavelength (nm) | Conditions/Notes | Source |

| Absorption Maximum (λ_max_) | 370 or 450 | Varies by source and conditions. | [1][6] |

| Emission Maximum (λ_em_) | 480 or 517 | The peak at 517 nm is noted when excited at 494 nm and is relevant for pH measurements. | [1] |

Applications in Research and Development

4',5'-Dibromofluorescein is a versatile tool with a broad range of applications in scientific research.

-

Biological Staining: It is widely used as a biological stain in histology and microscopy to visualize various cellular components, including collagen fibers and connective tissues.[1]

-

Protein Analysis: The dye is employed to stain proteins in both 1-D and 2-D sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2] It is also utilized as a ligand for studying protein properties through spectral analysis.[1]

-

Fluorescent Probes and Tracers: Its strong fluorescence makes it an excellent marker for visualizing cellular processes and tracking molecules within cells.[7]

-

pH Indication: this compound can function as a pH indicator, appearing yellow at low pH values and turning pink or red in alkaline conditions.[1]

-

Chemotherapeutic Research: It has shown potential chemotherapeutic properties and has been studied in the context of treating cancer cells.[1]

-

Cosmetics and Inks: Beyond the laboratory, it is used as a color additive in medicines and cosmetics and in the production of inks.[1]

Experimental Considerations and Methodologies

The successful application of 4',5'-Dibromofluorescein hinges on appropriate experimental design and execution. The following diagram illustrates a general workflow for utilizing this dye in a typical cell staining and fluorescence microscopy experiment.

A critical step in this workflow is the preparation of the staining solution. Given its variable solubility, the choice of solvent should be tailored to the specific experimental requirements. For instance, for live-cell imaging, a buffer with low organic solvent concentration is preferable, whereas for fixed samples, a higher concentration of an organic solvent like ethanol might be used to prepare a stock solution.

Signaling Pathway Visualization

While this compound itself is not a direct participant in signaling pathways, it is a crucial tool for visualizing the outcomes of these pathways, such as changes in cellular morphology or the localization of specific proteins. The following diagram illustrates a conceptual relationship where a signaling pathway leads to a cellular event that can be visualized using this compound.

In this conceptual diagram, an external stimulus triggers a signaling cascade, resulting in a specific cellular response. This response, which could be a change in the expression or localization of a target protein, is then made visible through staining with this compound and subsequent fluorescence imaging. This demonstrates the indirect but vital role of such fluorescent dyes in elucidating complex biological processes.

References

- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]

- 2. 4 5- this compound | CAS 596-03-2 | S10062| TriStains | Histology [tristains.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. 4',5'-DIBROMOFLUORESCEIN CAS#: 596-03-2 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4',5'-Dibromofluorescein: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4',5'-dibromofluorescein. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes and dyes in their work. This document details the synthesis of the precursor, fluorescein, and its subsequent bromination to yield 4',5'-dibromofluorescein, offering detailed experimental protocols. Key physicochemical and photophysical properties are summarized in structured tables for easy reference. Additionally, a visual representation of the synthesis pathway is provided using the DOT language for clarity.

Chemical Structure and Identification

4',5'-Dibromofluorescein, a halogenated derivative of fluorescein, is a xanthene dye characterized by the presence of two bromine atoms at the 4' and 5' positions of the xanthene core.[1] This substitution significantly influences its spectral properties. The compound is also known by several synonyms, including Eosinic acid and Solvent Red 72.[1]

The chemical structure of 4',5'-dibromofluorescein is presented below:

Chemical Formula: C₂₀H₁₀Br₂O₅[1]

Molecular Weight: Approximately 490.10 g/mol [2]

CAS Number: 596-03-2[2]

Physicochemical and Photophysical Properties

4',5'-Dibromofluorescein is typically an orange to red powder.[1] Its solubility and spectral characteristics are crucial for its application as a fluorescent marker. A summary of its key quantitative properties is provided in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Orange to red powder | [1] |

| Melting Point | 270-273 °C | [1][2] |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1] |

Table 2: Photophysical Properties

| Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λmax) | 450 nm | - | [2] |

| 370 nm | - | [1] | |

| Emission Maximum (λem) | 480 nm | Excited at 370 nm | [1] |

| 517 nm | Excited at 494 nm | [1] | |

| Molar Extinction Coefficient (ε) | 95,000 M⁻¹cm⁻¹ | Ethanol (for Eosin B) | [1] |

| Fluorescence Quantum Yield (Φf) | 0.63 | Ethanol (for Eosin B) | [1] |

| 0.005 | Aqueous solution (dimer) | [3][4] |

Synthesis of 4',5'-Dibromofluorescein

The synthesis of 4',5'-dibromofluorescein is a two-step process. First, its precursor, fluorescein, is synthesized. Subsequently, fluorescein undergoes bromination to yield the final product.

Step 1: Synthesis of Fluorescein

Fluorescein is prepared via a Friedel-Crafts reaction between phthalic anhydride and resorcinol in the presence of a dehydrating acid catalyst, such as sulfuric acid or zinc chloride.[5][6]

Materials:

-

Phthalic anhydride

-

Resorcinol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flask, combine phthalic anhydride and resorcinol.

-

Carefully add a few drops of concentrated sulfuric acid to the mixture.

-

Heat the flask in an oil bath to between 185 and 195°C for approximately 30 minutes. The mixture will darken to an orange-red color.[6]

-

Allow the reaction mixture to cool.

-

Add ethyl acetate and water to dissolve the crude product. This may require sonication to fully dissolve the solid.[6]

-

Transfer the solution to a separatory funnel and remove the lower aqueous layer, which contains unreacted resorcinol.[6]

-

Wash the organic layer with distilled water and then with a saturated sodium chloride solution.[6]

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the fluorescein product as an orange to brick-red solid.[6]

Step 2: Synthesis of 4',5'-Dibromofluorescein (Bromination of Fluorescein)

4',5'-Dibromofluorescein is synthesized by the controlled bromination of fluorescein in an alkaline solution. The pH of the reaction is a critical parameter for selective dibromination.[7][8]

Materials:

-

Fluorescein

-

Sodium hydroxide

-

Bromine

-

Ethyl alcohol (optional, as a solvent for fluorescein)

-

Phosphoric acid

-

Water

Procedure:

-

Prepare a fluorescein solution by dissolving fluorescein in water with sodium hydroxide to achieve a pH between 9.5 and 10.5. Ethyl alcohol can be used to aid in the initial dissolution of fluorescein.[8] The temperature should be maintained at approximately 25°C.[8]

-

Separately, prepare a bromine solution by adding bromine to a cold (around 5°C) aqueous solution of sodium hydroxide with stirring.[8]

-

Slowly add the bromine solution to the fluorescein solution over a period of about 30 minutes while maintaining the temperature between 25-35°C and stirring continuously.[8]

-

After the addition is complete, continue stirring for an additional 15 minutes to ensure the bromination is complete.[8]

-

Rapidly add phosphoric acid to the reaction mixture to lower the pH to a range of 2.4 to 2.8. This will precipitate the 4',5'-dibromofluorescein.[8]

-

The precipitate is then washed with water until free of acids and chlorides.[8]

-

The final product is dried to yield 4',5'-dibromofluorescein.[8]

-

Purification can be achieved by crystallization from aqueous ethanol.[7]

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of 4',5'-Dibromofluorescein.

Caption: Synthesis pathway of 4',5'-Dibromofluorescein from phthalic anhydride and resorcinol.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of 4',5'-dibromofluorescein. The experimental protocols for the synthesis of both fluorescein and its subsequent bromination have been outlined to assist researchers in the laboratory. The tabulated physicochemical and photophysical data offer a quick and accessible reference for experimental planning. The provided synthesis pathway diagram visually summarizes the chemical transformations involved. This comprehensive information is intended to support the effective application of 4',5'-dibromofluorescein in various scientific and research endeavors.

References

- 1. PhotochemCAD | Eosin B [photochemcad.com]

- 2. 4 ,5 -Dibromofluorescein Dye content 95 596-03-2 [sigmaaldrich.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. [PDF] Estimation of quantum yields of weak fluorescence from eosin Y dimers formed in aqueous solutions | Semantic Scholar [semanticscholar.org]

- 5. chimique.wordpress.com [chimique.wordpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 4,5- Dibromo fluorescein - Tristains [tristains.com]

- 8. US3111528A - Bromination of fluorescein - Google Patents [patents.google.com]

An In-depth Technical Guide to 4',5'-Dibromofluorescein

This technical guide provides comprehensive information on the chemical properties, applications, and methodologies related to 4',5'-Dibromofluorescein, a versatile fluorescent dye. The content is tailored for researchers, scientists, and professionals in drug development and related fields, offering a detailed overview to support experimental design and application.

Core Compound Properties

4',5'-Dibromofluorescein, also known as Solvent Red 72, is a xanthene dye recognized for its fluorescent properties.[1] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 596-03-2 | [1] |

| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1] |

| Molecular Weight | 490.10 g/mol | |

| Appearance | Orange to red powder | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [2] |

| Absorption Maximum (λmax) | ~450 nm | |

| Emission Maximum (λem) | ~480 nm | [2] |

Applications in Research and Drug Development

4',5'-Dibromofluorescein is a versatile tool with a range of applications in biological and biomedical research. Its primary uses are centered around its fluorescent properties.

-

Fluorescent Probe and Cellular Imaging : It serves as a fluorescent marker for visualizing cellular processes and tracking molecules within cells.[3] Its ability to permeate cell membranes makes it valuable for live-cell imaging.

-

Protein Staining : It is widely used for staining proteins in 1-D and 2-D sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][3] A highly sensitive method using 4',5'-Dibromofluorescein has been developed for the negative staining of proteins, allowing for the detection of nanogram-level quantities.[3] This method is noted for being rapid and economical.

-

Histology and Cytology : As a histological stain, it finds broad application in the staining and visualization of various cellular components in tissue samples.[1]

-

Spectroscopic Analysis : It can be employed as a ligand in the investigation of protein properties through spectroscopic analysis.[1]

While 4',5'-Dibromofluorescein is utilized as a fluorescent probe in cellular analysis, which can include the study of signaling pathways, a comprehensive search of the available literature did not yield specific information on its use for interrogating a particular signaling pathway.

Experimental Protocols

Detailed experimental protocols for the use of 4',5'-Dibromofluorescein are not widely published. However, based on its application as a fluorescent protein stain in SDS-PAGE, a generalized protocol can be adapted. The following protocol is a representative workflow for staining polyacrylamide gels with a fluorescent dye like 4',5'-Dibromofluorescein.

Generalized Protocol for Fluorescent Staining of Proteins in SDS-PAGE

This protocol outlines the general steps for staining proteins in a polyacrylamide gel following electrophoresis. Optimization of incubation times and solution concentrations may be necessary for specific applications.

Materials:

-

Polyacrylamide gel post-electrophoresis

-

Fixing Solution (e.g., 50% methanol, 10% acetic acid in deionized water)

-

Staining Solution (4',5'-Dibromofluorescein dissolved in an appropriate solvent, e.g., ethanol, and diluted in an aqueous buffer)

-

Destaining Solution (e.g., 10% methanol, 7% acetic acid in deionized water)

-

Deionized water

-

Orbital shaker

-

Gel imaging system with appropriate excitation and emission filters

Procedure:

-

Gel Fixation:

-

Following electrophoresis, carefully remove the gel from the cassette.

-

Place the gel in a clean container with a sufficient volume of Fixing Solution to fully immerse the gel.

-

Incubate on an orbital shaker for 1 to 2 hours at room temperature. This step is crucial for fixing the proteins within the gel matrix and removing interfering substances.

-

-

Washing:

-

Discard the Fixing Solution.

-

Wash the gel with deionized water two to three times for 10-15 minutes each to remove the fixation solution.

-

-

Staining:

-

Immerse the gel in the 4',5'-Dibromofluorescein Staining Solution.

-

Incubate on an orbital shaker for 1 to 3 hours at room temperature, protected from light to prevent photobleaching of the dye.

-

-

Destaining:

-

Remove the Staining Solution.

-

Add Destaining Solution and agitate for 30 to 60 minutes. This step helps to reduce the background fluorescence and increase the signal-to-noise ratio. The duration can be adjusted based on the intensity of the background.

-

-

Final Wash and Imaging:

-

Briefly rinse the gel with deionized water.

-

The gel is now ready for visualization. Place the gel in a fluorescence gel imaging system equipped with an excitation source appropriate for 4',5'-Dibromofluorescein (around 450 nm) and an emission filter to capture the fluorescence (around 480 nm).

-

Visualized Workflow

The following diagram illustrates the general workflow for the fluorescent staining of proteins in a polyacrylamide gel.

Caption: Generalized workflow for fluorescent protein staining in SDS-PAGE.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Dibromofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of dibromofluorescein, a fluorescent dye with significant applications in microscopy, diagnostics, and cellular imaging. This document delineates the distinct characteristics of two primary forms, 4',5'-Dibromofluorescein and Eosin B, presenting their quantitative spectral data, detailed experimental methodologies for spectral analysis, and a procedural workflow for its application in fluorescence microscopy.

Core Spectral Properties: A Comparative Analysis

The term "this compound" can refer to two distinct compounds with different spectral characteristics. It is crucial to distinguish between 4',5'-Dibromofluorescein and its dinitro derivative, Eosin B (4',5'-dibromo-2',7'-dinitrofluorescein), as their absorption and emission profiles differ significantly.

4',5'-Dibromofluorescein (Solvent Red 72)

Identified by CAS number 596-03-2, this compound is a xanthene dye characterized by two bromine atoms at the 4' and 5' positions. Its spectral properties are summarized below.

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λ_max_) | ~450 nm | General |

| 370 nm | Not specified | |

| Emission Maximum (λ_em_) | ~480 nm | Not specified |

| 517 nm | When excited at 494 nm | |

| Molar Absorptivity (ε) | Not consistently reported | - |

| Fluorescence Quantum Yield (Φ_f_) | Not consistently reported | - |

Table 1: Quantitative Spectral Data for 4',5'-Dibromofluorescein (CAS 596-03-2).

Eosin B (Acid Red 91, C.I. 45400)

This derivative, with CAS number 548-24-3, includes two nitro groups in addition to the bromine atoms, which shifts its spectral properties to longer wavelengths. It is a readily water-soluble red dye with a green fluorescence.[1]

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λ_max_) | 514-519 nm | General |

| 527 nm | Ethanol | |

| 514 nm | Water (pH > 8)[2] | |

| ~395 nm (secondary peak) | General | |

| Emission Maximum (λ_em_) | Not consistently reported | - |

| Molar Absorptivity (ε) | 95,000 M⁻¹cm⁻¹ | at 527 nm in Ethanol[3] |

| Fluorescence Quantum Yield (Φ_f_) | 0.63 | Ethanol[3] |

Table 2: Quantitative Spectral Data for Eosin B (CAS 548-24-3). The binding of Eosin B to proteins in an acidic pH range (2.5-3.5) can cause a shift in the absorption maximum to 536-544 nm, a property utilized in protein quantification assays.[1]

Experimental Protocols

Accurate and reproducible spectral data are contingent on meticulous experimental procedures. The following sections detail standardized protocols for the preparation of dye solutions and the staining of cells for fluorescence microscopy.

Protocol for Preparation of Dye Solutions for Spectrophotometry

This protocol outlines the steps for preparing dye solutions for absorbance and fluorescence measurements.

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of the this compound dye powder.

-

Dissolve the powder in a suitable solvent (e.g., ethanol, deionized water with pH adjustment) in a class A volumetric flask to create a concentrated stock solution. Ensure complete dissolution, using sonication if necessary.

-

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution using class A volumetric pipettes and flasks to prepare a series of standard solutions with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).[4]

-

Prepare a "blank" solution containing only the solvent.[4]

-

-

Spectrophotometric Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Set the instrument to zero absorbance using the blank solution in a clean cuvette.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max_).[4]

-

For fluorescence measurements, use a spectrofluorometer. The excitation wavelength is typically set at or near the absorption maximum. Record the emission spectrum across the expected range.

-

Protocol for Staining of Cells for Fluorescence Microscopy

This protocol provides a general workflow for staining fixed cells.

-

Cell Preparation and Fixation:

-

Permeabilization (for intracellular targets):

-

Blocking:

-

To prevent non-specific binding of the dye, incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.[6]

-

-

Staining:

-

Washing and Mounting:

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using a fluorescent dye like this compound.

Caption: Workflow for fluorescence microscopy staining.

References

- 1. discofinechem.com [discofinechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PhotochemCAD | Eosin B [photochemcad.com]

- 4. science.valenciacollege.edu [science.valenciacollege.edu]

- 5. gatescientific.com [gatescientific.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

Solubility of Dibromofluorescein in different solvents

An In-depth Technical Guide to the Solubility of Dibromofluorescein

Introduction to 4',5'-Dibromofluorescein

4',5'-Dibromofluorescein, a derivative of fluorescein, is a fluorescent dye belonging to the xanthene family.[1][2] With the chemical formula C₂₀H₁₀Br₂O₅, it appears as an orange to red powder.[2][3][4] This compound is utilized in various scientific applications, including as a stain for proteins in gel electrophoresis, a ligand for studying protein properties, and as a fluorescent marker in biological research.[1][5][6] Its utility in these applications is often dependent on its solubility characteristics in different solvent systems. This guide provides a comprehensive overview of the solubility of 4',5'-dibromofluorescein, along with detailed experimental protocols for solubility determination.

Solubility of 4',5'-Dibromofluorescein

The solubility of 4',5'-dibromofluorescein has been characterized in a range of solvents. The quantitative and qualitative data are summarized in the table below.

| Solvent | Solubility | Observations |

| Water | 0.3 mg/mL[1]; Slightly soluble[2][3][4][7][8] | Orange solution with faint yellow fluorescence.[2][4][7] |

| Ethanol | 30 mg/mL[1]; Soluble[2][7] | Orange solution with greenish-yellow fluorescence.[2][4][7] |

| Dimethyl Sulfoxide (DMSO) | 56.20 mg/mL (114.67 mM)[9]; 125 mg/mL (255.05 mM) (with sonication)[10] | - |

| Ethylene Glycol Methyl Ester | 80 mg/mL[1] | - |

| 0.5N Ammonium Hydroxide (NH₄OH) | 10 mg/mL (with heat)[1] | Clear to slightly dark orange solution.[1] |

| Acetone | Soluble[2][7] | Pink solution with yellow fluorescence.[2][7] |

| Concentrated Sulfuric Acid (H₂SO₄) | Soluble | Red-yellow solution, turns yellow-brown with orange precipitate on dilution.[2][7] |

| Glycerol | Good dispersibility[2][4] | - |

| Liquid Paraffin | Good dispersibility[2][4] | - |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a compound like 4',5'-dibromofluorescein.

General Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

4',5'-Dibromofluorescein

-

Small test tubes

-

Glass stirring rod

-

Distilled water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents of interest (e.g., ethanol, acetone)

Procedure:

-

Place approximately 25 mg of 4',5'-dibromofluorescein into a small test tube.[11][12]

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[11]

-

After each addition, shake the test tube vigorously or stir with a glass rod.[11][12]

-

Observe the mixture to see if the solid dissolves completely.

-

Record the compound as soluble, partially soluble, or insoluble.

-

For aqueous solutions, the pH can be tested with pH paper to indicate acidic or basic properties.[12]

Shake-Flask Method for Quantitative Solubility Determination

The shake-flask method is a reliable technique for determining thermodynamic (equilibrium) solubility.[13]

Materials:

-

4',5'-Dibromofluorescein

-

Chosen solvent

-

Small, sealable flasks (e.g., Erlenmeyer flasks)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 4',5'-dibromofluorescein to a known volume of the solvent in a flask. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[13]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaking incubator set to a constant temperature and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand, or centrifuge it, to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of 4',5'-dibromofluorescein in the diluted solution using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[14]

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound.

Caption: Workflow for qualitative solubility testing of this compound.

References

- 1. 4 5- this compound | CAS 596-03-2 | S10062| TriStains | Histology [tristains.com]

- 2. 4,5- Dibromo fluorescein - Tristains [tristains.com]

- 3. Page loading... [guidechem.com]

- 4. 4',5'-DIBROMOFLUORESCEIN | 596-03-2 [chemicalbook.com]

- 5. dawnscientific.com [dawnscientific.com]

- 6. 4′,5′-二溴荧光素 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4',5'-Dibromofluorescein [drugfuture.com]

- 8. chembk.com [chembk.com]

- 9. 4',5'-Dibromofluorescein | TargetMol [targetmol.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. researchgate.net [researchgate.net]

- 14. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to the Fluorescence Mechanism of Dibromofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the fluorescence of dibromofluorescein, a halogenated derivative of fluorescein. Belonging to the widely-used xanthene class of dyes, its unique photophysical properties, influenced by bromine substitution, make it a valuable tool in various scientific applications, including biological staining, fluorescence microscopy, and as a ligand in protein studies.[1] This document details the underlying principles of its fluorescence, the factors that modulate its emission, quantitative photophysical data, and standardized protocols for its characterization.

The Core Fluorescence Mechanism

The fundamental process of fluorescence in this compound, as in other fluorophores, is governed by the absorption of light energy and its subsequent re-emission at a longer wavelength. This phenomenon can be understood through the following steps, illustrated by a Jablonski diagram.

-

Excitation: The process begins when the molecule in its stable, low-energy ground state (S₀) absorbs a photon of light. This absorption event elevates a valence electron to a higher energy, excited singlet state (S₁).[2] The molecule can be excited to various vibrational levels within this electronic state.

-

Vibrational Relaxation (Non-radiative): The excited molecule is highly unstable and rapidly loses some of its energy as heat through vibrational relaxation.[2] This is a non-radiative process where the molecule transitions to the lowest vibrational level of the S₁ state. This relaxation is extremely fast, typically occurring on a picosecond timescale.

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon.[2] Because some energy was lost during vibrational relaxation, the emitted photon has lower energy and consequently a longer wavelength than the absorbed photon. This difference between the peak absorption and peak emission wavelengths is known as the Stokes shift.

The rigid, planar xanthene core and extensive π-conjugated system of this compound are crucial for its fluorescence, providing the necessary electronic structure for efficient light absorption and emission.[3]

The Heavy Atom Effect: Influence of Bromine Substitution

A defining characteristic of this compound's photophysics is the presence of two bromine atoms on the xanthene ring. These heavy atoms introduce a significant competing de-excitation pathway known as intersystem crossing (ISC) .

Intersystem Crossing (ISC): This is a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁), which has a different spin multiplicity.[4] The probability of ISC is significantly enhanced in molecules containing heavy atoms (like bromine or iodine) due to increased spin-orbit coupling.[4][5]

This "heavy atom effect" has a direct consequence on the fluorescence properties:

-

Reduced Fluorescence Quantum Yield: Because ISC provides an efficient, alternative pathway for the excited state to decay, it directly competes with fluorescence. This results in a lower fluorescence quantum yield (Φf) for this compound compared to its non-halogenated parent, fluorescein.[3][6]

-

Increased Phosphorescence Potential: While fluorescence is diminished, the population of the triplet state is increased. Decay from the triplet state back to the ground state is a much slower process known as phosphorescence. Therefore, heavy atom substitution increases the potential for phosphorescence.[5]

Factors Influencing this compound Fluorescence

The fluorescence emission of this compound is not static and is highly sensitive to its local environment. Key factors include:

-

pH: The fluorescence intensity of fluorescein and its derivatives is strongly dependent on the pH of the solution.[7] this compound exists in different ionic forms depending on the protonation state of its hydroxyl and carboxylic acid groups. The dianionic form, which predominates under alkaline conditions (typically pH > 8), is the most fluorescent species. In acidic environments, the formation of neutral or cationic species leads to a significant reduction or complete quenching of fluorescence.[7][8]

-

Solvent: The polarity and viscosity of the solvent can alter the excited-state dynamics and thus the fluorescence quantum yield and lifetime.[7][9] Changes in solvent polarity can affect the energy levels of the excited state, potentially influencing the rates of radiative and non-radiative decay.[10]

-

Concentration: At high concentrations, fluorophores like this compound can exhibit self-quenching. This occurs when an excited molecule interacts with a ground-state molecule of the same type, leading to non-radiative decay. This results in a non-linear relationship between concentration and fluorescence intensity at higher concentrations.[11]

-

Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity.[11] Higher thermal energy increases the probability of non-radiative decay pathways, such as internal conversion and collisional quenching, which compete with fluorescence.[7]

Quantitative Photophysical Data

The following table summarizes key photophysical properties for 4',5'-dibromofluorescein. It is critical to note that these values are highly dependent on the experimental conditions, particularly the solvent and pH.

| Property | Symbol | Value | Conditions | Reference(s) |

| Maximum Absorption Wavelength | λmax (abs) | ~450 nm | General | [12] |

| 494 nm | pH dependent | [1] | ||

| Maximum Emission Wavelength | λmax (em) | ~480 nm | General | [1] |

| 517 nm | pH dependent | [1] | ||

| Fluorescence Quantum Yield | Φf | 0.08 | EtOH + 1 mM NaOH | [9] |

| Fluorescence Lifetime | τf | 1.28, 3.93 ns (biexponential) | EtOH + 1 mM NaOH | [9] |

| Molar Extinction Coefficient | ε | ≥50,000 at ~230 nm | Not specified | [12] |

| ≥5,000 at ~450 nm | Not specified | [12] |

Note: Biexponential decay in fluorescence lifetime measurements can indicate the presence of different conformational states or species in solution.[9]

Experimental Protocols

The characterization of this compound's fluorescence properties relies on precise spectroscopic techniques. Below are detailed methodologies for two fundamental experiments.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield (Φf) of this compound relative to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and whose absorption/emission spectra overlap with this compound. Fluorescein (Φf = 0.95 in 0.1 M NaOH) or Rhodamine 6G (Φf = 0.95 in ethanol) are common choices.

-

Solution Preparation:

-

Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent (e.g., ethanol with 1 mM NaOH to ensure the dianionic form).

-

Concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 in a 1 cm cuvette to minimize inner filter effects and self-absorption.[13]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite each sample at the same wavelength used for the absorbance measurements.

-

Record the full emission spectrum for each solution. Ensure experimental settings (e.g., slit widths) are identical for the sample and the standard.

-

-

Data Analysis and Calculation:

-

Integrate the area under the emission curve for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φstd × ( Isample / Istd ) × ( Astd / Asample ) × ( nsample² / nstd² )

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

std refers to the standard and sample refers to this compound.

-

References

- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]

- 2. Fluorescence Process | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. 4',5'-DIBROMOFLUORESCEIN | 596-03-2 [chemicalbook.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

A Comprehensive Technical Guide to the Safe Handling of Dibromofluorescein Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and disposal of Dibromofluorescein powder. The following sections detail the compound's properties, associated hazards, necessary safety precautions, and emergency procedures to ensure a safe laboratory environment for all personnel.

Compound Identification and Properties

This compound is a fluorescent dye belonging to the xanthene family.[1] It is commonly used in cosmetics, as a biological stain, and as a pH indicator.[1] Understanding its physical and chemical properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Name | 4',5'-Dibromofluorescein | [2][3] |

| Synonyms | C.I. 45370.1, Solvent Red 72, Eosinic acid | [2][3][4] |

| CAS Number | 596-03-2 | [2][3] |

| Molecular Formula | C₂₀H₁₀Br₂O₅ | [4] |

| Molecular Weight | 490.10 g/mol | [4][5] |

| Appearance | Orange to red powder/solid | [1][2][3] |

| Melting Point | 270 - 273 °C (518 - 523.4 °F) | [2][4] |

| Boiling Point | 633.7 ± 55.0 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in water. Soluble in ethanol and acetone. | [1][3] |

| Stability | Stable under normal temperatures and pressures. | [3] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[2][6] The primary hazards are skin, eye, and respiratory irritation.[2][3]

Table 2: Hazard Classification

| Hazard | Category | Statement | References |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | [2] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation | [2] |

| Combustible Dust | Yes | May form combustible dust concentrations in air | [2] |

While the toxicological properties of this compound have not been fully investigated, some data is available.[2][3] It is important to note that the lack of comprehensive data necessitates a cautious approach.

Table 3: Toxicological Data

| Test | Species | Route | Value | References |

| Toxic Dose Low (TDLo) | Rat | Oral | 10,500 mg/kg (female, 21 days pre-ingestion) causing maternal effects on ovaries/fallopian tubes. | [3] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound powder.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | References |

| Eye Protection | Tight-sealing safety goggles or a face shield. | [2] |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile). Inspect gloves before use. | [2] |

| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. | [2] |

| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [2] |

General Handling Practices

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust. Avoid dust formation.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials, such as strong oxidizing agents.[2]

Experimental Protocols

Protocol for Handling Spills

This protocol outlines the steps for safely managing a spill of this compound powder.

Diagram 1: Workflow for this compound Powder Spill Response

Caption: Workflow for responding to a this compound powder spill.

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 5: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [3] |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists. | [3] |

| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [1][2] |

Diagram 2: First Aid Decision Tree for this compound Exposure

Caption: Decision tree for first aid response to this compound exposure.

Fire and Explosion Hazards

This compound is a combustible solid and fine dust dispersed in air may ignite.[2]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[2]

-

Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Disposal Considerations

Waste from this compound must be disposed of as hazardous waste.[2]

-

Dispose of surplus and non-recyclable solutions to a licensed disposal company.

-

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

Logical Hierarchy of Safety Controls

To ensure maximum safety, a hierarchical approach to hazard control should be implemented.

Diagram 3: Hierarchy of Controls for this compound Handling

Caption: Hierarchy of safety controls for handling this compound.

By implementing the procedures and precautions outlined in this guide, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with the handling of this compound powder. Always refer to the most current Safety Data Sheet (SDS) for the specific product in use and adhere to all institutional and regulatory guidelines.

References

- 1. fishersci.com [fishersci.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. il.mahidol.ac.th [il.mahidol.ac.th]

- 4. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sdc.org.uk [sdc.org.uk]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. lth.se [lth.se]

A Technical Guide to the Commercial Sources and Purity of 4',5'-Dibromofluorescein

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 4',5'-Dibromofluorescein (CAS 596-03-2), a vital fluorescent dye used in various scientific applications. This document details commercial sources, typical purity specifications, and methodologies for its synthesis, purification, and analysis.

Commercial Availability and Purity

4',5'-Dibromofluorescein is readily available from several chemical suppliers. The compound is typically sold as a reddish-orange powder with a dye content purity of approximately 95%. It is crucial for researchers to be aware of the potential impurities, which can include under- or over-brominated species of fluorescein.

Table 1: Commercial Sources and Purity of 4',5'-Dibromofluorescein

| Supplier | Product Number (Example) | Stated Purity/Composition |

| Sigma-Aldrich | 216720 | Dye content ≥ 95% (TLC)[1] |

| TCI Chemicals | D1120 | Contains Mono-, Tri-, and Tetra-bromofluorescein |

| Dawn Scientific (TriStains) | S10062 | High Purity Compound[2] |

| Chem-Impex | 11689 | ≥ 95% (Dye content) |

| CDH Fine Chemical | 065905 | Dye Content 95.0%[3] |

| MedChemExpress | HY-D0969 | - |

Synthesis and Purification

The standard synthesis of 4',5'-Dibromofluorescein involves the electrophilic bromination of fluorescein.[4] The most common purification technique is recrystallization.

Experimental Protocol: Synthesis of 4',5'-Dibromofluorescein

Materials:

-

Fluorescein

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve fluorescein in an aqueous solution of sodium hydroxide.

-

Slowly add a stoichiometric amount of bromine to the fluorescein solution while stirring. The reaction is an electrophilic aromatic substitution where two bromine atoms are added to the 4' and 5' positions of the xanthene core.[4]

-

Continue stirring until the reaction is complete. The color of the solution will change, indicating the formation of the brominated product.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude 4',5'-Dibromofluorescein.[5]

-

Collect the precipitate by filtration and wash with cold water to remove excess acid and salts.

-

Dry the crude product before proceeding to purification.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude 4',5'-Dibromofluorescein

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude 4',5'-Dibromofluorescein in a minimum amount of hot 30% aqueous ethanol.[6]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.[6]

-

Further cool the solution in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration, washing with a small amount of ice-cold 30% aqueous ethanol to remove any remaining soluble impurities.[7]

-

Dry the purified crystals of 4',5'-Dibromofluorescein.

Purity Analysis

The purity of 4',5'-Dibromofluorescein can be assessed using several analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) being the most common.

Common Impurities

The primary impurities in commercially available 4',5'-Dibromofluorescein are other brominated derivatives of fluorescein, including:

-

Fluorescein (unreacted starting material)

-

4'-Monobromofluorescein

-

2',4',5'-Tribromofluorescein

-

2',4',5',7'-Tetrabromofluorescein (Eosin Y)[8]

Experimental Protocol: HPLC Analysis

A robust HPLC method is essential for the quantitative determination of 4',5'-Dibromofluorescein and its brominated impurities.[8]

Instrumentation and Conditions:

-

Column: A reverse-phase C18 column is suitable for this separation.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[9]

-

Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the compounds (around 450-500 nm).

-

Sample Preparation: Dissolve a known amount of the Dibromofluorescein sample in a suitable solvent, such as the initial mobile phase composition.

Procedure:

-

Prepare a series of calibration standards for fluorescein and its various brominated derivatives (if available).

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the prepared sample and standards onto the column.

-

Run the gradient elution to separate the components.

-

Identify and quantify the peaks based on the retention times and calibration curves of the standards.[8]

Experimental Protocol: TLC Analysis

TLC provides a rapid and effective method for the qualitative assessment of purity and for monitoring the progress of the synthesis and purification.[5]

Materials:

-

Silica gel TLC plates

-

Developing chamber

-

Mobile phase: A mixture of butanone, concentrated ammonia solution, and ethanol (e.g., 24:2:10 v/v/v) has been shown to be effective.[5]

-

UV lamp for visualization

Procedure:

-

Prepare the developing chamber by adding the mobile phase and allowing the atmosphere to saturate.

-

Dissolve a small amount of the this compound sample in a suitable solvent (e.g., a small amount of aqueous sodium bicarbonate solution).[5]

-

Spot the sample solution onto the baseline of the TLC plate.

-

Place the TLC plate in the developing chamber and allow the mobile phase to ascend the plate.

-

Once the solvent front has reached the desired height, remove the plate and allow it to dry.

-

Visualize the separated spots under a UV lamp. The different brominated fluoresceins will exhibit distinct fluorescence colors, allowing for a semi-quantitative analysis of the purity.[5]

Visualized Workflows

The following diagrams illustrate the logical workflows for the synthesis, purification, and analysis of 4',5'-Dibromofluorescein.

Caption: Workflow for the synthesis and purification of 4',5'-Dibromofluorescein.

References

- 1. terrificscience.org [terrificscience.org]

- 2. dawnscientific.com [dawnscientific.com]

- 3. CAS-596-03-2, 4:5-Dibromo Fluorescein Manufacturers, Suppliers & Exporters in India | 065905 [cdhfinechemical.com]

- 4. 4,5- Dibromo fluorescein - Tristains [tristains.com]

- 5. conference.pixel-online.net [conference.pixel-online.net]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Determination of fluorescein and brominated fluoresceins in the color additive D&C Orange No. 5 and its lakes using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation of 4’,5’-Dibromofluorescein on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Methodological & Application

Dibromofluorescein staining protocol for SDS-PAGE gels

Application Notes and Protocols

Topic: Dibromofluorescein Staining Protocol for SDS-PAGE Gels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gels is a fundamental technique in proteomics and molecular biology. An ideal protein stain should offer high sensitivity, a wide dynamic range, compatibility with downstream applications like mass spectrometry, and a simple, rapid protocol.[1] 4',5'-Dibromofluorescein (DBF) has emerged as an ultrasensitive, negative staining dye for the detection of proteins in both 1-D and 2-D SDS-PAGE gels.[2] This method is notable for its speed and exceptional sensitivity, capable of detecting proteins at the sub-nanogram level.[2] As a negative stain, DBF stains the background of the gel, leaving the protein bands unstained and visible as transparent areas. This approach is compatible with downstream protein identification by mass spectrometry.[2]

Principle of Staining

This compound is a fluorescent dye that can be used for the negative staining of proteins in polyacrylamide gels.[2] The mechanism involves the dye binding to the gel matrix, creating a fluorescent background. The presence of proteins, which are precipitated within the gel, prevents the dye from binding in those locations. This results in the visualization of clear, unstained protein bands against a fluorescently labeled background under appropriate illumination. Molecular docking studies have been employed to investigate the interaction between DBF and the gel matrix.[2]

Quantitative Data Summary

The sensitivity of the this compound stain has been demonstrated to be significantly higher than several other common staining methods. The following table summarizes the comparative sensitivity of DBF with other widely used protein stains.

| Staining Method | Detection Limit (per band) | Staining Time | Reference |

| This compound (DBF) | 0.025–0.05 ng | ~10 minutes | [2] |

| Eosin Y (EY) | ~0.25–0.5 ng | Not Specified | [2] |

| SYPRO Ruby | ~0.25–0.5 ng | >3 hours | [2] |

| Imidazole-Zinc (IZ) Negative Stain | ~0.5–1.0 ng | Not Specified | [2] |

| Silver Staining | ~0.25–5 ng | Variable | |

| Coomassie Brilliant Blue | ~3–10 ng | >1 hour |

Note: The detection limits for Eosin Y, SYPRO Ruby, and Imidazole-Zinc are approximated based on the reported 10 to 20-fold lower sensitivity compared to this compound.[2]

Experimental Protocol: this compound Staining

This protocol is designed for staining proteins in standard 1-D and 2-D SDS-PAGE gels.

Materials

-

4',5'-Dibromofluorescein (DBF)

-

Tris-HCl

-

Glycine

-

Methanol

-

Deionized water

-

Staining trays

-

Orbital shaker

-

UV transilluminator or other suitable gel imaging system

Reagent Preparation

1. Staining Solution (0.001% w/v this compound):

-

Dissolve 1 mg of 4',5'-Dibromofluorescein in 100 mL of deionized water.

-

Store the solution protected from light.

2. Destaining Solution (Optional - for reducing background):

-

A solution of 10% methanol in deionized water can be used for a brief wash to reduce background if necessary.

Staining Procedure

-

Post-Electrophoresis Wash: After electrophoresis, rinse the gel with deionized water for 1-2 minutes to remove residual electrophoresis buffer.

-

Staining: Immerse the gel in the 0.001% this compound staining solution. For a standard mini-gel, use approximately 50 mL of staining solution.

-

Incubation: Gently agitate the gel on an orbital shaker at room temperature for approximately 10 minutes.

-

Visualization: After 10 minutes, the protein bands will be visible as clear zones against a fluorescent background. The gel can be visualized using a UV transilluminator or a gel doc system with appropriate filters for fluorescein.

Destaining (Optional)

-

If high background is observed, briefly rinse the gel in 10% methanol for 1-2 minutes. Extended destaining is generally not required.

Experimental Workflow

References

Application Notes and Protocols for Dibromofluorescein in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dibromofluorescein as a Fluorescent Probe

This compound (DBF) is a halogenated derivative of the widely used fluorescent dye, fluorescein. As a member of the xanthene dye family, DBF exhibits intrinsic fluorescence, making it a valuable tool for various biological applications, including cell imaging.[1][2] Its ability to fluoresce allows for the visualization of cellular structures and processes. This document provides detailed application notes and protocols for the utilization of this compound as a fluorescent probe in cell imaging, intended for researchers, scientists, and professionals in drug development.

This compound's utility in a laboratory setting extends to its role as a pH indicator, where its fluorescence emission is sensitive to changes in the surrounding pH.[1] This property can be harnessed to study intracellular pH dynamics, a critical parameter in many cellular functions. Furthermore, like other fluorescein derivatives, DBF can be used to assess cell viability and membrane integrity.

Properties of this compound

A summary of the key physical, chemical, and spectral properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1] |

| Molecular Weight | 490.1 g/mol | [1] |

| Appearance | Orange to red powder | [1] |

| Melting Point | 270-273 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1] |

| Absorption Maximum (λmax) | ~450 nm | [2] |

| Emission Maximum (λem) | ~517 nm | [1] |

Applications in Cell Imaging

This compound and its derivatives are versatile fluorescent probes with several applications in cellular imaging:

-

General Cellular Staining: Due to its fluorescent nature, DBF can be used as a general cytoplasmic stain to visualize cell morphology and structure under a fluorescence microscope.

-

Intracellular pH Measurement: The pH-dependent fluorescence of this compound makes it a useful probe for monitoring changes in intracellular pH (pHi).[1][3] The fluorescence intensity of fluorescein derivatives generally increases with increasing pH.[4]

-

Assessing ABC Transporter Activity: Fluorescein and its derivatives can be substrates for ATP-binding cassette (ABC) transporters, which are membrane proteins that play a crucial role in drug efflux and multidrug resistance in cancer cells.[5][6] By monitoring the fluorescence of DBF inside cells, it is possible to study the activity of these transporters.

Detailed Experimental Protocols

The following protocols are adapted from established methods for similar fluorescein-based dyes, such as Fluorescein Diacetate (FDA) and Calcein AM, and should be optimized for your specific cell type and experimental conditions.

Protocol 1: General Live Cell Staining with this compound

This protocol outlines the steps for staining the cytoplasm of live cells to observe their morphology.

Materials:

-

This compound (DBF)

-

Dimethyl sulfoxide (DMSO), high purity

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live cell imaging medium

-

Cultured cells on glass-bottom dishes or coverslips

Procedure:

-

Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in DMSO. Store the stock solution at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium or PBS. The optimal concentration should be determined empirically for each cell type.

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.

-

Staining: Remove the culture medium and wash the cells once with warm PBS. Add the pre-warmed DBF working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently remove the staining solution and wash the cells two to three times with warm PBS or live cell imaging medium to remove excess dye.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~488 nm, emission ~520 nm).

References

- 1. Direct visualisation of drug-efflux in live Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characteristics of fluoroprobes for measuring intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular pH Probes | AAT Bioquest [aatbio.com]

- 5. Sensitive and Specific Fluorescent Probes for Functional Analysis of the Three Major Types of Mammalian ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABC transporters affect the detection of intracellular oxidants by fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Labeling Proteins with Dibromofluorescein Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with amine-reactive derivatives of dibromofluorescein, such as this compound isothiocyanate or succinimidyl ester. Due to the limited availability of specific protocols for this compound, this guide is adapted from established methods for other fluorescein derivatives, particularly fluorescein isothiocyanate (FITC) and succinimidyl esters (SE).[][2][3][4][5][6][7] Optimization for your specific protein and this compound derivative is recommended.

Introduction

Fluorescent labeling of proteins is a fundamental technique for studying protein localization, dynamics, interactions, and function in various biological and drug discovery contexts.[8][9][10][11] this compound, a halogenated derivative of fluorescein, offers distinct spectral properties that can be advantageous for fluorescence-based assays. This protocol details the covalent conjugation of an amine-reactive this compound derivative to primary amines (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) on a target protein.[][2][4]

The labeling process involves the reaction of an isothiocyanate or succinimidyl ester functional group on the dye with the nucleophilic amine group on the protein, forming a stable thiourea or amide bond, respectively.[][2][4] Subsequent purification removes unconjugated dye, yielding a fluorescently labeled protein ready for downstream applications.

Materials and Reagents

| Reagent/Material | Specifications |

| Target Protein | Purified, at a concentration of 2-10 mg/mL |

| Amine-Reactive this compound | Isothiocyanate or Succinimidyl Ester derivative |

| Conjugation Buffer | 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0 |

| Dye Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine |

| Purification System | Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (with appropriate MWCO) |

| Storage Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4, with optional protein stabilizer (e.g., BSA) and preservative (e.g., sodium azide) |

Experimental Protocols

Protein Preparation

-

Buffer Exchange: Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine) and ammonium salts, as these will compete with the labeling reaction.[6] If necessary, perform dialysis or buffer exchange into the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0).

-

Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the Conjugation Buffer. Higher protein concentrations generally lead to more efficient labeling.

Dye Preparation

-

Immediately before use, dissolve the amine-reactive this compound derivative in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL.

-

Vortex the solution until the dye is completely dissolved.

Labeling Reaction

The optimal dye-to-protein molar ratio should be determined empirically for each protein. A starting point of 10-20 moles of dye per mole of protein is recommended.[12]

-

Slowly add the calculated amount of the dissolved dye solution to the protein solution while gently stirring or vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For some proteins, incubation overnight at 4°C may be beneficial.

-

(Optional) Quench the reaction by adding the Quenching Reagent (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Protein

It is crucial to remove all non-conjugated dye to ensure accurate determination of the degree of labeling and to reduce background fluorescence in downstream applications.

Method 1: Size-Exclusion Chromatography

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the protein-dye conjugate with PBS. The labeled protein will be in the first colored fraction to elute. The smaller, unconjugated dye molecules will elute later.

-

Collect the fractions containing the labeled protein.

Method 2: Dialysis

-

Transfer the reaction mixture to a dialysis tube with a molecular weight cut-off (MWCO) appropriate for the protein (e.g., 10 kDa).

-

Dialyze against PBS at 4°C with several buffer changes over 24-48 hours, or until no free dye is observed in the dialysis buffer.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of this compound (approximately 490-495 nm, Amax).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

Where:

-

CF is the correction factor (A280 of the free dye / Amax of the free dye). This needs to be determined for the specific this compound derivative. For fluorescein, it is typically around 0.35.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula:

DOL = Amax / (ε_dye × Protein Concentration (M))

Where:

-

ε_dye is the molar extinction coefficient of the this compound derivative at its Amax.

-

Recommended DOL Ranges for Different Applications

| Application | Recommended DOL |

| Immunofluorescence/Flow Cytometry | 3 - 7 |

| FRET (as an acceptor) | 1 - 2 |

| General Protein Tracing | 2 - 5 |

Storage of Labeled Protein

Store the purified, labeled protein at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[2] Protect from light. The addition of a carrier protein like bovine serum albumin (BSA) at 1-10 mg/mL and a preservative such as 0.02% sodium azide can improve stability.[4]

Visualizations

Experimental Workflow

Caption: Workflow for labeling proteins with this compound.

Chemical Reaction

Caption: Reaction of an amine with an isothiocyanate.

Application in Immunofluorescence

Caption: Use of a labeled antibody in immunofluorescence.

References

- 2. ulab360.com [ulab360.com]

- 3. ulab360.com [ulab360.com]

- 4. biotium.com [biotium.com]

- 5. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Protein labeling for live cell fluorescence microscopy with a highly photostable renewable signal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. webofproceedings.org [webofproceedings.org]

- 11. 160.153.132.164 [160.153.132.164]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Dibromofluorescein in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromofluorescein is a halogenated derivative of the widely used fluorescent dye, fluorescein. Its chemical structure, featuring two bromine atoms, influences its photophysical properties, making it a subject of interest for various fluorescence-based applications. While not as commonly utilized in cellular imaging as some of its counterparts, this compound's fluorescent properties present opportunities for its use in fluorescence microscopy, particularly in histology and as a tracer molecule.[1] These application notes provide an overview of its characteristics and example protocols for its use in fluorescence microscopy.

Physicochemical and Spectroscopic Properties

This compound is typically an orange to red powder.[1] Its fluorescence emission is pH-dependent, a characteristic shared with its parent molecule, fluorescein. The dianionic form, prevalent in basic conditions, is the most fluorescent species. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₀Br₂O₅ | [1] |

| Molecular Weight | 490.10 g/mol | [1] |

| Appearance | Orange or red powder | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1] |

| Excitation Maximum | ~494 nm (can vary with solvent and pH) | [1] |

| Emission Maximum | ~517 nm (can vary with solvent and pH) | [1] |

Applications in Fluorescence Microscopy

While specific literature on the widespread use of this compound in cellular fluorescence microscopy is limited, its properties suggest potential applications in:

-